![molecular formula C6H5ClN2O2S B6318290 2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide CAS No. 1783678-42-1](/img/structure/B6318290.png)
2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is a heterocyclic compound with the molecular formula C6H5ClN2O2S and a molecular weight of 204.63 g/mol . This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyrimidine core with a chlorine atom and two oxygen atoms attached, forming a 6,6-dioxide configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide typically involves the chlorination of 5,7-dihydrothieno[3,4-d]pyrimidine . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out at low temperatures to control the reactivity and ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields . The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the dioxide moiety can lead to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions include various substituted thieno[3,4-d]pyrimidine derivatives, which can be tailored for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors . The chlorine atom and the dioxide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways . The compound’s ability to form stable complexes with metal ions also contributes to its activity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine 5,5-dioxide
- 4-Chloro-2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide
Uniqueness
2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is unique due to its specific substitution pattern and the presence of the 6,6-dioxide configuration, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
2-chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2S/c7-6-8-1-4-2-12(10,11)3-5(4)9-6/h1H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHRHSDASJTVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CS1(=O)=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cycloheptyl-[3-(2-methyl-2H-tetrazol-5-yl)-benzyl]-amine](/img/structure/B6318208.png)


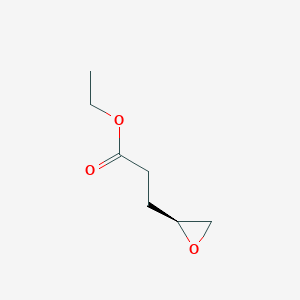
![Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318228.png)

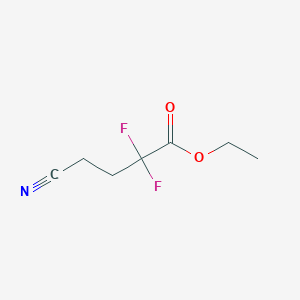


![Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6318264.png)
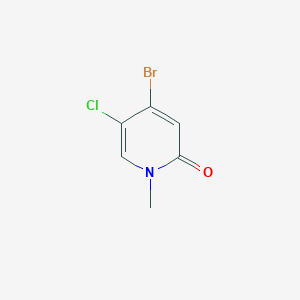
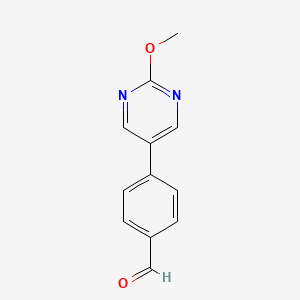
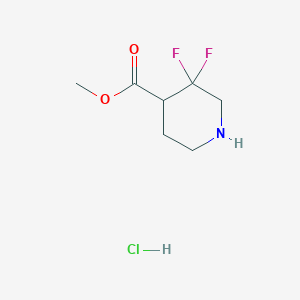
![Benzo[d]isoxazole-5-sulfonic acid methylamide, 95%](/img/structure/B6318284.png)
